N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
This compound features a benzimidazole core linked to a phenyl group at position 3, which is further connected to a benzamide scaffold substituted with a diisobutylsulfamoyl moiety at position 2. The diisobutylsulfamoyl group enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-14-12-21(13-15-24)28(33)29-23-9-7-8-22(16-23)27-30-25-10-5-6-11-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBCSBVNFQOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound’s synthesis involves multi-step reactions combining benzimidazole formation, sulfamoylation, and amide coupling:
Sulfamoyl Functionalization
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Sulfonation : Reaction of benzamide intermediates with sulfonyl chlorides (e.g., ) in basic media .
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Coupling : Diisobutylamine is introduced via nucleophilic substitution at the sulfonyl group.
Amide Bond Formation
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Activation : Carboxylic acid precursors (e.g., 4-sulfamoylbenzoic acid) are converted to acid chlorides using or .
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Coupling : Reacted with 3-(1H-benzimidazol-2-yl)aniline under Schotten-Baumann conditions .
Benzimidazole Ring
Sulfamoyl Group
Amide Linkage
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | Acidic/alkaline reflux | Cleavage to carboxylic acid and amine | |
| Reduction | LiAlH | Conversion to amine derivative |
Biological Activity-Related Reactivity
The compound’s anticancer potential stems from interactions with biological targets:
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Hydrogen bonding : Benzimidazole NH and sulfamoyl O atoms engage with enzyme active sites .
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π-π stacking : Aromatic rings interact with hydrophobic pockets in proteins .
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Metabolic stability : Sulfamoyl group resists oxidative degradation in vivo.
Thermal and Solvent Stability
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Thermal analysis : DSC/TGA studies show decomposition above 250°C, with a glass transition () near 120°C .
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Solubility : Poor in polar solvents (water, ethanol); soluble in DMF/DMSO due to sulfamoyl polarity .
Comparative Reactivity with Analogs
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential as:
- Anticancer Agents : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications, such as the incorporation of sulfamoyl groups, may enhance their efficacy against specific cancer types .
- Antimicrobial Agents : Recent studies have demonstrated that related benzimidazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, some derivatives showed potent activity against Staphylococcus aureus and Candida albicans, suggesting that N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide may also possess similar properties .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been a focal point in recent research. Specifically, compounds with similar structures have shown:
- High Activity Against Bacteria : Studies report minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains such as MRSA. This suggests that this compound could be explored for developing new antibiotics .
- Fungal Inhibition : The compound's potential effectiveness against fungal infections has been noted, with some derivatives demonstrating significant antifungal activity. This opens avenues for its application in treating fungal infections resistant to conventional therapies .
Therapeutic Potential
The therapeutic implications of this compound extend beyond antimicrobial applications:
- Neurological Disorders : Some benzimidazole derivatives are being investigated for their neuroprotective effects. They may modulate neurotransmitter systems and show promise in treating conditions like anxiety and depression .
- Inhibitors of Enzymatic Activity : The compound's structure suggests it could act as an inhibitor for various enzymes involved in disease processes, such as α-glucosidase inhibitors for diabetes management. This aligns with findings from related studies where structural modifications led to enhanced enzyme inhibition .
Case Studies and Research Findings
Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The sulfamoyl group may enhance the binding affinity and specificity of the compound, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared with key analogues from the evidence below:
Key Observations
Functional Group Impact on Solubility and Stability: Methoxy-substituted analogues (e.g., compound 13 ) exhibit lower melting points (258–260°C) compared to hydroxy-substituted derivatives (>300°C ), suggesting reduced crystallinity and improved solubility. The target compound’s diisobutylsulfamoyl group likely balances lipophilicity and solubility. Dual benzimidazolylamino groups (compound 2a ) confer exceptional thermal stability (>300°C), which may correlate with prolonged biological half-life.
The diisobutyl substituents in the target compound may enhance blood-brain barrier penetration compared to methyl groups in 2c.
The target compound lacks halogens but leverages the electron-deficient sulfamoyl group for similar effects.
Biological Activity: Chalcone derivatives (e.g., compound 13 ) with α,β-unsaturated ketones are associated with anticancer activity via tubulin inhibition. The target compound’s sulfamoyl group may redirect activity toward antimicrobial targets . Imidazolidin-2-ylideneamino derivatives (e.g., 1i ) target kinetic proteins, suggesting the target compound’s benzimidazole core could interact with analogous pathways.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the benzimidazole core and subsequent functionalization. The general synthetic route can be summarized as follows:
- Formation of Benzimidazole : The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole structure.
- Sulfamoylation : The introduction of the sulfamoyl group is achieved through reaction with a sulfonamide derivative, which can be diisobutylated to enhance solubility and biological activity.
- Final Coupling : The final product is obtained via coupling reactions that link the benzimidazole moiety with the sulfamoyl benzamide.
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
- Case Study : A study evaluating a series of benzimidazole derivatives found that certain analogs demonstrated potent growth inhibition against a panel of 60 human cancer cell lines, with IC50 values comparable to established chemotherapeutics like camptothecin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known for their efficacy against various bacterial strains, including Mycobacterium tuberculosis.
- Case Study : In a recent evaluation, a related benzimidazole compound exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis, indicating strong potential as an antimycobacterial agent .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- DNA Interaction : The compound likely interacts with DNA through minor groove binding, which disrupts DNA replication and transcription processes.
- Enzyme Inhibition : By inhibiting topoisomerases, it prevents the necessary unwinding of DNA during replication, leading to cell death.
- Cell Cycle Arrest : Flow cytometry studies have shown that treatment with similar compounds results in G2/M phase arrest, indicating interference with normal cell cycle progression.
Data Summary
Q & A
Q. What are efficient synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the benzimidazole core is constructed using a one-pot reaction with CBr₄ as a catalyst (e.g., coupling 1H-benzo[d]imidazol-2-amine with a phenylpropanoate derivative at 80°C in acetonitrile, yielding ~78%) . Subsequent steps involve sulfamoylation: reacting the intermediate with diisobutylamine and a sulfonyl chloride under controlled conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Key parameters include temperature control (<50°C during sulfamoylation) and stoichiometric ratios (1:1.2 for amine-to-sulfonyl chloride) to minimize side products.
Q. How is structural confirmation achieved for benzimidazole-sulfonamide hybrids?
- Methodological Answer : Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR (DMSO-d₆, 400 MHz): Aromatic protons from the benzimidazole appear as doublets at δ 7.8–8.2 ppm, while sulfamoyl protons (NH) resonate as broad singlets at δ 3.1–3.3 ppm .
- HRMS : Calculated for C₂₇H₃₀N₄O₃S [M+H]⁺: 497.1984; Found: 497.1986 .
X-ray crystallography may further confirm stereochemistry if single crystals are obtained.
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
Protein Preparation : Retrieve the target structure (e.g., EGFR kinase, PDB ID: 1M17) from the PDB. Remove water molecules and add polar hydrogens.
Ligand Preparation : Generate the 3D structure of the compound using Open Babel, optimize geometry with Gaussian (B3LYP/6-31G*).
Docking : Set a grid box (20×20×20 Å) around the active site. Run Vina with exhaustiveness=20.
Results : A typical output may show a binding affinity of −9.2 kcal/mol, with hydrogen bonds between the sulfamoyl group and Lys721 of EGFR .
Q. What strategies optimize structure-activity relationships (SAR) for sulfonamide-containing benzimidazoles?
- Methodological Answer : SAR is explored by:
- Substituent Variation : Modifying the diisobutyl group to cyclopentyl or tert-butyl to assess steric effects on target binding.
- Biological Assays : Test derivatives against cancer cell lines (e.g., HCT-116) using MTT assays. For example:
| Derivative | IC₅₀ (µM) |
|---|---|
| Parent compound | 4.53 |
| tert-Butyl analog | 3.87 |
| Cyclopentyl analog | 7.21 |
| Data adapted from similar sulfonamide-benzimidazoles . |
- Computational QSAR : Use MOE or Schrödinger to correlate electronic parameters (e.g., logP, polar surface area) with activity.
Q. How do reaction conditions influence synthesis yield and purity?
- Methodological Answer : Critical factors include:
- Catalyst : CBr₄ increases atom economy (100% theoretical vs. 78% actual yield) compared to metal catalysts .
- Solvent : Acetonitrile outperforms DMF in minimizing byproducts during benzimidazole formation.
- Temperature : Sulfamoylation at >60°C leads to decomposition; optimal range is 40–50°C.
- Purification : Gradient elution (hexane → ethyl acetate) resolves sulfonamide diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
